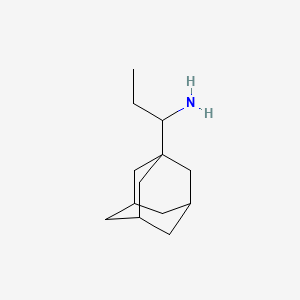

1-(1-Adamantyl)propan-1-amine

Description

BenchChem offers high-quality 1-(1-Adamantyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Adamantyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPSOUZGYPZAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975615 | |

| Record name | 1-(Adamantan-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60196-90-9 | |

| Record name | Adapromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60196-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adapromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060196909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Adamantyl)propan-1-amine

Introduction

1-(1-Adamantyl)propan-1-amine, also known by the name Adapromine, is a primary aliphatic amine featuring the bulky, lipophilic adamantyl cage. This unique structural motif imparts a high degree of rigidity and three-dimensionality, influencing its physicochemical and pharmacological properties. As an analogue of other adamantane derivatives like Amantadine and Rimantadine, which have established roles as antiviral agents, 1-(1-Adamantyl)propan-1-amine is of significant interest to researchers in virology, medicinal chemistry, and drug development.[1] Its potential antiviral activity extends to both influenza A and B viruses, suggesting a broader spectrum of action compared to some of its congeners.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1-Adamantyl)propan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering both a compilation of available data and detailed experimental protocols for the in-house determination of critical parameters. Understanding these properties is paramount for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring the integrity of preclinical and clinical research.

Core Physicochemical Data

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of direct experimental data for 1-(1-Adamantyl)propan-1-amine in the public domain, this section presents a combination of computed values and experimental data for its hydrochloride salt. It is crucial to distinguish between these data types in research and development settings.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₂₃N | --- | |

| Molecular Weight | 193.33 g/mol | --- | |

| Melting Point (as free base) | ~58.34 °C | Estimated | |

| Melting Point (as hydrochloride salt) | 278 °C | Experimental | |

| Boiling Point (as free base) | ~257.75 - 258.41 °C | Estimated | |

| Water Solubility (as free base) | 92.55 - 202.37 mg/L | Estimated | |

| pKa (of primary amine) | Not Experimentally Determined | --- | --- |

| LogP | ~3.2 | Estimated |

Synthesis Overview

A key synthetic route to 1-(1-Adamantyl)propan-1-amine involves a two-step process starting from 1-adamantanecarbonitrile. This method is advantageous for its relatively high yield and scalability.

-

Formation of the Ketimine Intermediate: An ethyl Grignard reagent, typically ethylmagnesium bromide, is reacted with 1-adamantanecarbonitrile. The nucleophilic addition of the ethyl group to the nitrile carbon forms a ketimine intermediate.

-

Reduction to the Primary Amine: The resulting ketimine is then reduced to the corresponding primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation.

It is imperative during the synthesis to control for potential impurities. The most likely impurities would be unreacted starting materials (1-adamantanecarbonitrile) and the intermediate ketimine. Post-synthesis purification, often involving distillation or chromatography, is essential to obtain a high-purity final product, which is critical for accurate physicochemical and biological evaluation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the adamantyl cage, the propyl chain, and the amine group.

-

Adamantyl Protons: The adamantyl cage contains methine (CH) and methylene (CH₂) protons in a rigid, symmetric structure. These will likely appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.5 and 2.1 ppm.

-

Propyl Chain Protons:

-

The CH proton adjacent to both the adamantyl group and the amine will be a multiplet, likely shifted downfield due to the influence of the nitrogen atom, in the range of 2.5-3.0 ppm.

-

The CH₂ group of the propyl chain will appear as a multiplet, probably between 1.2 and 1.6 ppm.

-

The terminal CH₃ group will be a triplet around 0.9 ppm.

-

-

Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of 1.0-3.0 ppm. Exchange with D₂O would cause this signal to disappear, confirming its identity.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Adamantyl Carbons: The adamantane cage has four distinct carbon environments: the quaternary carbon at the point of substitution, the methine carbons, and two sets of methylene carbons. These will give rise to four signals, with the quaternary carbon being the most downfield of the cage carbons. Based on data for substituted adamantanes, these peaks are expected in the range of 28-50 ppm.

-

Propyl Chain Carbons:

-

The CH carbon bonded to the nitrogen and the adamantyl group will be the most downfield of the propyl carbons, likely in the 50-60 ppm range.

-

The CH₂ carbon will be in the 25-35 ppm range.

-

The CH₃ carbon will be the most upfield, around 10-15 ppm.

-

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 193. The fragmentation pattern is expected to be dominated by the stable adamantyl cation.

-

α-Cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical to give a prominent fragment ion.

-

Adamantyl Fragmentation: The adamantyl cage itself can undergo fragmentation, leading to characteristic ions at m/z 135, 93, 79, and 67.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and alkane functionalities.

-

N-H Stretching: As a primary amine, two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

N-H Bending: A bending vibration for the primary amine should be visible in the 1590-1650 cm⁻¹ range.

-

C-H Stretching: Strong absorptions from the C-H stretching of the adamantyl and propyl groups will be present just below 3000 cm⁻¹.

-

C-N Stretching: A weaker C-N stretching band is expected in the 1000-1200 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the experimental determination of two critical physicochemical parameters: pKa and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid (R-NH₃⁺). This parameter is crucial for predicting the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target binding.

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant. The use of a co-solvent like methanol is often necessary for compounds with low aqueous solubility to ensure the compound remains dissolved throughout the titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

-

Accurately weigh approximately 10-20 mg of 1-(1-Adamantyl)propan-1-amine and dissolve it in a suitable volume (e.g., 50 mL) of a methanol/water co-solvent (e.g., 50:50 v/v). The exact concentration should be known.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

-

-

Titration:

-

Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the sample solution.

-

Initially, titrate the sample solution with the standardized HCl solution to a pH of approximately 2 to ensure the amine is fully protonated.

-

Begin the back-titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point. This can be read directly from the titration curve at half the volume of NaOH required to reach the equivalence point.

-

Determination of Thermodynamic Solubility by Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for oral drug absorption and formulation development.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states of the compound. The use of a buffer at a physiologically relevant pH (e.g., pH 7.4) provides data that is more predictive of in vivo behavior. HPLC is used for quantification due to its high sensitivity and specificity.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 1-(1-Adamantyl)propan-1-amine to several glass vials (e.g., 2-5 mg per vial). The excess solid is crucial to ensure a saturated solution is formed.

-

Add a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid material.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(1-Adamantyl)propan-1-amine of known concentrations in the same buffer system.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of 1-(1-Adamantyl)propan-1-amine in the supernatant by interpolating its peak area on the calibration curve. The resulting concentration is the thermodynamic solubility.

-

Conclusion

1-(1-Adamantyl)propan-1-amine is a molecule of significant interest due to its structural relationship to established antiviral drugs. While a complete experimental dataset of its physicochemical properties is not currently available in the public domain, this guide has provided a comprehensive overview of its known and predicted characteristics. The detailed experimental protocols for determining pKa and thermodynamic solubility offer a clear pathway for researchers to generate this critical data in their own laboratories. A thorough understanding and experimental validation of these fundamental properties are essential first steps in the rational design and development of new therapeutic agents based on the adamantane scaffold.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Adamantane-Based Antiviral Drugs

Abstract

Adamantane-based antivirals, specifically amantadine and rimantadine, represent a foundational class of drugs targeting the influenza A virus. Their mechanism of action is exquisitely specific: the direct blockade of the M2 proton channel, a viroporin essential for the viral life cycle. This guide provides a detailed molecular-level examination of this mechanism, from the structure and function of the M2 tetramer to the precise nature of the drug-channel interaction. It further explores the structural basis of viral resistance, which has unfortunately rendered this class of drugs largely ineffective against currently circulating strains. Finally, we will review the key experimental methodologies that were instrumental in elucidating this mechanism and that continue to be vital in the development of new antiviral strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic example of targeted antiviral therapy.

Introduction: A Historical Perspective

Amantadine and its α-methyl derivative, rimantadine, are tricyclic amines approved for clinical use in the 1960s and 1990s, respectively.[1][2] Initially discovered through serendipity, their activity was quickly narrowed to influenza A viruses, as influenza B and C, which possess functionally similar but structurally distinct viroporins (BM2 and CM2), are intrinsically resistant.[3] For decades, adamantanes were a first-line defense for the prophylaxis and treatment of seasonal influenza A outbreaks.[4] However, their utility has been severely compromised by the global emergence of resistant strains, with nearly all circulating influenza A viruses now carrying mutations that prevent effective drug binding.[5][6][7] Despite their diminished clinical role, the study of adamantanes provides a powerful and instructive model for understanding ion channel pharmacology and the molecular dynamics of viral resistance.

The Molecular Target: Influenza A M2 Proton Channel

The M2 protein of influenza A is a small, 97-amino acid integral membrane protein that assembles into a homotetrameric structure to form a proton-selective ion channel.[3][8] This channel is a viroporin, a class of viral proteins that modify membrane permeability. While only a few dozen M2 molecules are incorporated into each virion, they are essential for efficient viral replication.[9][10]

Structure and Function

The M2 protein is composed of three domains: a short N-terminal extracellular domain, a single transmembrane (TM) domain (residues ~24-46), and a C-terminal cytoplasmic tail.[3][8] The functional channel is formed by the assembly of four TM helices, which create a narrow, water-filled pore through the viral envelope.[3][11]

Two key residues within the TM domain are critical for its function:

-

Histidine-37 (His37): This residue acts as the pH sensor and selectivity filter.[3][11] At the neutral pH outside the host cell, the imidazole side chains of the four His37 residues are uncharged, and the channel is closed. Upon entry into the acidic environment of the endosome (pH 5-6), these histidines become protonated.[4][8] The resulting electrostatic repulsion between the four positively charged side chains is thought to induce a conformational change that opens the channel.[4][8]

-

Tryptophan-41 (Trp41): This residue forms a "gate" near the C-terminal end of the pore.[3][4] In the closed state, the bulky indole rings of the four Trp41 residues are in close contact, physically occluding the channel.[4] The pH-induced conformational change at His37 is transmitted to this gate, causing it to open and allow proton passage.[4]

Role in the Viral Life Cycle

The M2 channel plays two critical roles in the influenza A life cycle:

-

Viral Uncoating (Early Stage): After the virus enters a host cell via endocytosis, the endosome becomes acidified.[8][12] This low pH activates the M2 channel, allowing protons to flow from the endosome into the virion interior.[1][13] The acidification of the viral core weakens the interaction between the matrix protein (M1) and the viral ribonucleoprotein (RNP) complexes.[1][13] This dissociation is a prerequisite for the release of the viral genome into the cytoplasm, a process known as uncoating.[1][4][14]

-

HA Maturation (Late Stage): In the late stages of replication, the M2 channel serves to equilibrate the pH of the trans-Golgi network (TGN). This prevents the premature, acid-induced conformational change of newly synthesized hemagglutinin (HA) protein as it transits through this acidic compartment, ensuring its proper maturation.[8][13][15]

Mechanism of Action: Pore Blockade

Amantadine and rimantadine inhibit viral replication by directly blocking the pore of the M2 proton channel.[1][2][16] This action prevents the acidification of the viral interior, thereby halting the uncoating process and trapping the viral genome within the endosome.[1][2][13]

The Binding Site

The primary, high-affinity binding site for adamantanes is located within the N-terminal lumen of the M2 channel pore.[17][18][19] This pocket is primarily formed by residues Val27, Ala30, Ser31, and Gly34 from the four surrounding helices.[20][21] Solid-state NMR and X-ray crystallography have confirmed that a single drug molecule binds within this site, physically occluding the channel and preventing proton translocation.[19]

While a secondary, lower-affinity binding site on the lipid-facing exterior of the channel has been proposed, experimental evidence strongly supports the pore-binding site as the one responsible for the pharmacological antiviral effect.[17][19]

Molecular Interaction

The adamantane cage, a bulky and hydrophobic moiety, fits snugly into the pore.[22] The drug's polar primary amine group is oriented towards the C-terminus of the channel.[23] This orientation is crucial, as it not only physically blocks the pore but may also perturb the proton relay network involving the His37 sensor, further disrupting channel function.[23] The binding is a direct physical occlusion, preventing the Grotthuss mechanism (proton hopping along a wire of water molecules) that is believed to mediate proton transport through the channel.[8]

Caption: Mechanism of adamantane action on influenza A uncoating.

Molecular Mechanisms of Viral Resistance

The clinical utility of adamantanes has been nullified by the emergence of resistant influenza A strains. Resistance is conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, specifically at residues that line the drug-binding pocket.[7][20][24]

Key Resistance Mutations

Several key mutations are responsible for the vast majority of adamantane resistance worldwide.

| Mutation | Location | Consequence on Drug Binding | Global Prevalence |

| S31N | Pore-lining | The bulkier asparagine (Asn) side chain sterically hinders the adamantane cage from entering the binding site.[22][25] | >95% of resistant strains[6][24] |

| V27A | Pore-lining | The smaller alanine (Ala) side chain alters the shape of the binding pocket, reducing favorable van der Waals contacts and lowering binding affinity.[22] | Common, often seen in dual mutants (V27A/S31N)[6][24] |

| L26F | Pore-lining | The bulky phenylalanine (Phe) side chain occludes the binding site. | Rare[20][24] |

| A30T | Pore-lining | The threonine (Thr) substitution alters the pore geometry. | Rare[20][24] |

The S31N mutation is by far the most prevalent and significant, now found in nearly all circulating human, avian, and swine influenza A viruses.[6][24] This mutation does not impair the proton channel function of M2 but effectively eliminates the high-affinity binding of amantadine and rimantadine.[18][22][25]

Caption: Structural basis of S31N-mediated adamantane resistance.

Experimental Methodologies

The elucidation of the adamantane mechanism of action relied on a combination of virological, electrophysiological, and structural biology techniques. These methods remain the gold standard for characterizing antiviral compounds targeting ion channels.

In Vitro Antiviral Assays

These assays measure the ability of a compound to inhibit viral replication in cell culture.

-

Plaque Reduction Assay: This is a classic functional assay. A monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral drug. The virus replicates and spreads, creating localized areas of cell death called "plaques." The concentration of drug that reduces the number of plaques by 50% (IC50) is a measure of its antiviral potency.

-

Virus Yield Reduction Assay: This assay quantifies the amount of new virus produced by infected cells. Cells are treated with the drug and infected. After a replication cycle, the amount of progeny virus in the supernatant is measured (e.g., by TCID50 or qPCR). This provides a direct measure of the drug's impact on viral propagation.[26]

-

Reporter Gene Assays: Genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase, GFP) upon successful infection can be used for high-throughput screening. The signal from the reporter is proportional to the level of viral replication, and its reduction indicates antiviral activity.[27]

Electrophysiology

Directly measuring the ion channel activity of M2 is crucial for confirming the mechanism of action.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a powerful technique for studying ion channels.

-

Expression: mRNA encoding the M2 protein is injected into Xenopus laevis oocytes. The oocytes translate the mRNA and insert functional M2 tetrameric channels into their plasma membrane.

-

Clamping: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

-

Measurement: The external pH is lowered to activate the M2 channels. The current carried by protons flowing through the channels is measured.

-

Inhibition: The drug is applied to the bath, and the reduction in the proton current is recorded, allowing for a precise characterization of the blockade.

-

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay of M2.

Structural Biology

Determining the high-resolution structure of the M2 channel with and without bound drug was essential for understanding the mechanism.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been particularly powerful, allowing the study of the M2 transmembrane domain embedded in a native-like lipid bilayer environment.[19][22][23] These studies were crucial in identifying the specific residues in the binding pocket and determining the orientation of the bound drug.[19][23]

-

X-ray Crystallography: Crystallography of the M2 transmembrane domain provided high-resolution snapshots of the channel structure, confirming the tetrameric arrangement and the location of the drug binding site within the pore.[11][25]

Conclusion and Future Perspectives

The story of adamantane antivirals is a double-edged sword. It stands as a triumph of targeted drug design, where a specific viral protein was identified and effectively inhibited, leading to a clinically useful therapeutic. The detailed elucidation of its mechanism—the physical blockade of the M2 proton channel pore—is a cornerstone of antiviral pharmacology.

Conversely, the near-universal development of resistance highlights the remarkable adaptability of RNA viruses and serves as a cautionary tale. The S31N mutation, a seemingly minor change, completely abrogated the efficacy of an entire class of drugs, underscoring the necessity of monitoring for resistance and pursuing multi-target antiviral strategies. While adamantanes are no longer recommended for treating influenza, the M2 channel remains a valid, albeit challenging, antiviral target.[6][7] Ongoing research focuses on designing new inhibitors that can bind to and block the resistant forms of the M2 channel, leveraging the deep mechanistic understanding gained from studying this pioneering class of antiviral agents.[22][28]

References

- Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC - NIH. (n.d.).

- M2 proton channel - Wikipedia. (n.d.). Wikipedia.

- High-resolution structures of the M2 channel from influenza A virus reveal dynamic pathways for proton stabiliz

- Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (2010). PNAS.

- Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.). Medical Pharmacology.

- X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case. (2019).

- Structure and Function of the Influenza A M2 Proton Channel - PMC - NIH. (n.d.).

- Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (2010). semanticscholar.org.

- Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. (2011).

- Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC. (2015).

- Amantadine - Wikipedia. (n.d.). Wikipedia.

- Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. (1997). Microbiology Society.

- Role of virion M2 protein in influenza virus uncoating: specific reduction in the rate of membrane fusion between virus and liposomes by amantadine. (n.d.). PubMed.

- Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC - NIH. (n.d.).

- The Influenza A Virus M2 Ion Channel Protein and Its Role in the Influenza Virus Life Cycle. (n.d.). Cold Spring Harbor Monograph Archive.

- From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (2022). Frontiers.

- New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC. (n.d.).

- Testing Services - Antiviral. (n.d.). Microbiologics.

- A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (2016). University of Barcelona.

- Influenza Virus M2 Protein Ion Channel Activity Helps To Maintain Pandemic 2009 H1N1 Virus Hemagglutinin Fusion Competence during Transport to the Cell Surface. (n.d.). Journal of Virology.

- Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC. (n.d.).

- Influenza Virus M2 Ion Channel Protein Is Necessary for Filamentous Virion Form

- Screening and Evaluation of Anti-Influenza Virus Antivirals. (2026).

- Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. (2024). bioRxiv.

- Mechanism of drug inhibition and drug resistance of influenza A M2 channel. (2009). PNAS.

- Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (n.d.).

- Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC. (n.d.).

- V27A and S31N mutations over time. Frequencies of mutation... (n.d.).

- Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC. (2022).

- Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects. (2022). MDPI.

- High Levels of Adamantane Resistance Among Influenza A (H3N2)

- Amantadine: an antiviral and antiparkinsonian agent. (n.d.).

- Rimantadine - Wikipedia. (n.d.). Wikipedia.

- Investigation of a recent rise of dual amantadine-resistance mutations in the influenza A M2 sequence. (n.d.). Semantic Scholar.

- Laboratory Methods for Monitoring Influenza Antiviral Resistance. (2025). PubMed.

- Antiviral & Antimicrobial Testing. (n.d.).

- Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. (n.d.). PNAS.

- Structure and Function of the Influenza A M2 Proton Channel. (2009). Hong Lab.

Sources

- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 2. Amantadine - Wikipedia [en.wikipedia.org]

- 3. M2 proton channel - Wikipedia [en.wikipedia.org]

- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]

- 8. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 16 The Influenza A Virus M2 Ion Channel Protein and Its Role in the Influenza Virus Life Cycle | Lamb | Cold Spring Harbor Monograph Archive [cshmonographs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. pnas.org [pnas.org]

- 12. meihonglab.com [meihonglab.com]

- 13. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of virion M2 protein in influenza virus uncoating: specific reduction in the rate of membrane fusion between virus and liposomes by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Rimantadine - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 21. pnas.org [pnas.org]

- 22. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 1-(1-Adamantyl)propan-1-amine (Adapromine): Discovery, History, and Scientific Core

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of 1-(1-Adamantyl)propan-1-amine, known as Adapromine. Developed within the framework of Soviet antiviral research, this adamantane derivative emerged as a promising agent against influenza viruses, reportedly possessing a broader spectrum of activity than its predecessors, amantadine and rimantadine. This document delves into the scientific rationale behind its design, detailed synthetic methodologies, mechanism of action at the molecular level, and a review of its clinical history. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, virology, and pharmacology.

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its unique steric and electronic properties have been exploited to enhance the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents.[1] In the realm of antiviral research, the discovery of amantadine's activity against influenza A in the 1960s marked a significant milestone, establishing the adamantane cage as a key pharmacophore for targeting viral ion channels.[2] This pioneering work paved the way for the development of a class of antiviral drugs known as the adamantanes.

1-(1-Adamantyl)propan-1-amine, or Adapromine, represents a second-generation adamantane antiviral. It is an alkyl analogue of rimantadine and was developed with the aim of overcoming some of the limitations of earlier adamantane derivatives, such as their narrow spectrum of activity.[3] This guide will explore the journey of Adapromine from its conceptualization to its status as a marketed antiviral in Russia.

Discovery and Historical Context

The development of Adapromine is rooted in the Cold War era's scientific competition and the Soviet Union's focused efforts in antiviral drug discovery. Following the licensure of amantadine in the West, Soviet scientists embarked on a program to synthesize and screen novel adamantane derivatives with the goal of identifying compounds with improved efficacy and a broader range of action.

This research led to the development of rimantadine, which showed comparable or superior activity to amantadine. Building on this success, further structural modifications were explored. The synthesis and antiviral properties of 1-(1-Adamantyl)propan-1-amine were first detailed in patents filed by DuPont in 1967, highlighting early interest in this specific chemical entity.[4] However, it was in the Soviet Union that its development as a clinical candidate, under the name Adapromine, was pursued with vigor. It is reported to be effective against both influenza A and B viruses, a significant advantage over amantadine and rimantadine which are only effective against influenza A.[3] Strains of influenza A virus with resistance to both adapromine and rimantadine were identified in Mongolia and the Soviet Union in the 1980s.[3]

Synthetic Pathways and Methodologies

The synthesis of 1-(1-Adamantyl)propan-1-amine can be achieved through several routes, primarily involving the construction of the propyl-amine side chain on the adamantane core. The initial synthesis disclosed in the 1967 DuPont patent provides a foundational method.[4]

Synthesis via Grignard Reaction and Reduction of an Oxime

This classical approach involves the formation of a ketone intermediate, which is then converted to the desired amine.

Workflow Diagram:

Caption: Synthesis of Adapromine via a Grignard reaction followed by oximation and reduction.

Experimental Protocol:

Step 1: Synthesis of 1-(1-Adamantyl)propan-1-one

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A crystal of iodine can be added to initiate the reaction. Ethyl bromide is then added dropwise to maintain a gentle reflux.

-

Reaction with Cadmium Chloride: Once the Grignard reagent formation is complete, anhydrous cadmium chloride is added portion-wise. The mixture is refluxed to ensure the formation of the organocadmium reagent.

-

Acylation: A solution of 1-adamantanecarboxylic acid chloride in anhydrous benzene or toluene is added dropwise to the cooled organocadmium reagent.

-

Work-up: The reaction mixture is hydrolyzed with dilute acid, and the organic layer is separated, washed, dried, and concentrated to yield 1-(1-adamantyl)propan-1-one.

Step 2: Synthesis of 1-(1-Adamantyl)propan-1-one oxime

-

1-(1-Adamantyl)propan-1-one is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added.

-

The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

The product is isolated by pouring the reaction mixture into water and collecting the precipitated oxime by filtration.

Step 3: Reduction to 1-(1-Adamantyl)propan-1-amine

-

In a separate flame-dried flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.

-

A solution of the 1-(1-adamantyl)propan-1-one oxime in the same solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature.

-

The reaction mixture is then refluxed to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to afford 1-(1-adamantyl)propan-1-amine.

Synthesis via Reductive Amination

A more direct approach involves the reductive amination of the corresponding ketone, 1-(1-adamantyl)propan-1-one. This method combines the formation of an imine and its reduction in a single pot or in a two-step sequence.

Workflow Diagram:

Caption: Synthesis of Adapromine via reductive amination of the corresponding ketone.

Experimental Protocol:

-

Imine Formation: 1-(1-Adamantyl)propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The pH is typically adjusted to a slightly acidic range to facilitate imine formation.

-

Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium or nickel catalyst) can be employed.

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The solvent is then removed, and the crude product is purified, often by distillation or crystallization of a salt form (e.g., hydrochloride).

Mechanism of Antiviral Action

The primary antiviral target of adamantane derivatives, including Adapromine, is the M2 ion channel of the influenza A virus.[5] The M2 protein is a homotetrameric transmembrane protein that forms a proton-selective channel.[6] This channel is crucial for the viral life cycle, particularly during the uncoating process.

Signaling Pathway Diagram:

Caption: Mechanism of action of Adapromine via inhibition of the influenza M2 ion channel.

Upon entry into the host cell via endocytosis, the endosome becomes acidified. The M2 ion channel allows the influx of protons from the endosome into the interior of the virion.[6] This acidification of the viral core is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a process known as uncoating. The released vRNP is then transported to the nucleus for replication.

Adapromine, with its lipophilic adamantane cage, is thought to bind within the pore of the M2 channel tetramer, physically occluding it and preventing the passage of protons.[5] This blockage of the M2 ion channel inhibits the acidification of the viral interior, thereby preventing the uncoating process and halting the viral replication cycle.

The reported broader spectrum of Adapromine, including activity against influenza B, is a point of significant scientific interest. Influenza B viruses possess a different ion channel protein, the BM2 protein, which is structurally and functionally analogous to the M2 protein of influenza A but is not inhibited by amantadine or rimantadine. The structural features of Adapromine that might enable it to interact with and inhibit the BM2 channel are an area of ongoing research and are not yet fully elucidated in publicly available literature.

Pharmacological Profile and Clinical Data

Adapromine is marketed in Russia for the prevention and treatment of influenza.[3] Clinical studies conducted in Russia have reportedly shown its efficacy against both influenza A and B strains. However, detailed, peer-reviewed clinical trial data in English-language publications are scarce, making a comprehensive evaluation of its clinical profile challenging for the international scientific community.

The available information suggests that Adapromine shares a similar side-effect profile with other adamantane derivatives, which can include central nervous system effects such as insomnia, dizziness, and nervousness.[7]

Conclusion and Future Perspectives

1-(1-Adamantyl)propan-1-amine (Adapromine) represents a noteworthy development in the history of antiviral drug discovery, particularly within the context of adamantane-based therapeutics. Its reported broader spectrum of activity against both influenza A and B viruses makes it a molecule of continued interest. While detailed clinical data and mechanistic studies on its activity against influenza B remain to be fully disseminated to the global scientific community, the foundational research and synthetic pathways outlined in this guide provide a valuable resource for researchers in the field.

Further investigation into the molecular interactions of Adapromine with both the M2 and BM2 ion channels could provide crucial insights for the design of new, broad-spectrum anti-influenza agents. The rise of antiviral resistance underscores the importance of revisiting and re-evaluating established classes of antiviral compounds like the adamantanes, and Adapromine serves as a compelling case study in this endeavor.

References

- Google Patents. (1967).

-

Chemchart. 1-(1-adamantyl)propan-1-amine (60196-90-9). [Link]

-

PubMed. (1995). Influenza virus M2 protein: a molecular modelling study of the ion channel. [Link]

-

Acta Naturae. (2020). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. [Link]

-

PubMed. (1980). Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. [Link]

-

PubMed Central. (2025). Antiviral therapy for influenza in high-risk outpatients: a multicenter observational study of routine clinical practice in Russia. [Link]

- Google Patents. (1997). Method for the synthesis of adamantane amines. US5599998A.

-

ResearchGate. (2025). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. [Link]

-

PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [Link]

-

PubMed. (1979). Prevention of Russian influenza by amantadine. [Link]

-

MDPI. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. [Link]

-

RSC Publishing. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. [Link]

-

bioRxiv. (2021). Multiscale Simulation of an Influenza A M2 Channel Mutant Reveals Key Features of Its Markedly Different Proton Transport Behavior. [Link]

-

MDPI. (2023). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. [Link]

-

MDPI. (2022). The Efficacy of Aprotinin Combinations with Selected Antiviral Drugs in Mouse Models of Influenza Pneumonia and Coronavirus Infection Caused by SARS-CoV-2. [Link]

-

Russian Bulletin of Perinatology and Pediatrics. (2019). Treatment of influenza and other acute respiratory viral infections in children: multicenter double-blind placebo-controlled randomized comparative clinical trial. [Link]

-

PubMed. (1997). The influenza A virus M2 channel: a molecular modeling and simulation study. [Link]

-

Taylor & Francis Online. (2021). Rimantadine – Knowledge and References. [Link]

-

Pulmonologiya. (2019). Results of a randomized, double-blind, placebo-controlled clinical trial in adult patients with acute respiratory viral infectio. [Link]

-

PubMed. (1981). Study of rimantadine in the USSR: a review of the literature. [Link]

-

NCBI Bookshelf. (2020). Rimantadine. [Link]

-

Frontiers in Microbiology. (2016). Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5). [Link]

-

IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride. [Link]

-

PubMed Central. (2022). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. [Link]

-

PubMed Central. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. [Link]

-

PubChem. 1-(1-Adamantyl)propan-1-ol. [Link]

Sources

- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 2. ijpsr.com [ijpsr.com]

- 3. 1-(1-adamantyl)propan-1-amine (60196-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 5. Influenza virus M2 protein: a molecular modelling study of the ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Adamantane Derivatives for Neurodegenerative Disease Research: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological utility of adamantane derivatives in neurodegenerative disease research. It moves beyond the classical understanding of amantadine and memantine to explore next-generation hybrids and multi-target ligands. We focus on the structural causality of the adamantane "diamondoid" cage—specifically its lipophilicity and steric bulk—and how these properties facilitate blood-brain barrier (BBB) penetration and uncompetitive receptor kinetics. The guide provides validated experimental protocols for synthesis and screening, supported by mechanistic signaling diagrams.

Pharmacological Rationale: The Adamantane Scaffold

The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is not merely a bulky carrier; it is a functional pharmacophore.[1] Its rigid, spherical structure (

-

Lipophilicity & BBB Penetration: The high lipophilicity (logP ~ 4.2 for unsubstituted adamantane) allows passive diffusion across the endothelial cells of the BBB.

-

Metabolic Stability: The cage structure is resistant to oxidative metabolism, prolonging half-life.

-

Steric Occlusion: In the context of the NMDA receptor (NMDAR), the adamantane cage fits into the channel pore but, crucially, only when the channel is open. This creates "uncompetitive antagonism"—the drug works better when the pathological over-activation of the receptor is highest.

Mechanistic Pathways: NMDA and Sigma-1 Modulation[2]

The therapeutic efficacy of adamantane derivatives relies primarily on two distinct mechanisms: NMDAR antagonism (mitigating excitotoxicity) and Sigma-1 receptor (S1R) agonism (promoting neuroprotection and mitochondrial stability).

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where adamantane derivatives (e.g., Memantine, ANAVEX2-73) intervene to prevent neuronal apoptosis.

Caption: Dual mechanism of adamantane derivatives: NMDAR blockade reduces Ca2+ overload, while S1R activation mitigates ER stress.

Key Derivatives & Structure-Activity Relationship (SAR)

The evolution of adamantane derivatives has moved from simple amines to complex multi-target hybrids.

Comparative Pharmacological Profile

| Compound | Primary Target | Mechanism | Key SAR Feature | Clinical Status |

| Amantadine | NMDAR / Dopamine | Low-affinity blocker / Reuptake inhibitor | Amino group attached directly to adamantane cage. | Approved (Parkinson's) |

| Memantine | NMDAR | Uncompetitive, voltage-dependent antagonist | Dimethyl substitution (3,5-position) increases voltage dependence and improves kinetics (fast off-rate). | Approved (Alzheimer's) |

| Rimantadine | Viral M2 Channel | Channel blocker | Alpha-methyl group on the amine side chain enhances lipophilicity. | Approved (Antiviral) |

| Nitromemantine | NMDAR (Extrasynaptic) | Selective antagonist | Nitro-group addition targets extrasynaptic receptors preferentially, sparing physiological transmission. | Preclinical |

| ANAVEX 2-73 (Blarcamesine) | Sigma-1 Receptor | Agonist / Muscarinic modulator | Tetrahydrofuran moiety linked to adamantane; high S1R affinity. | Clinical Trials (AD/PD) |

| Benzohomoadamantane Hybrids | AChE / NMDAR | Dual Inhibitor | Fusion of tacrine-like motifs with adamantane to target cholinergic deficit and excitotoxicity simultaneously. | Research |

SAR Insight: The "fast off-rate" of Memantine is critical. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel causing psychosis, Memantine blocks the channel only during excessive activation and leaves quickly when the physiological pulse of glutamate ceases. This is controlled by the specific steric bulk of the methyl groups on the adamantane cage [1, 2].

Experimental Workflows

Synthesis: General Amidation of Adamantane Amines

Context: Many next-gen derivatives are synthesized by coupling an adamantane amine (the scaffold) with a functional pharmacophore (e.g., an antioxidant moiety).

Protocol:

-

Reagents: 1-Adamantylamine (1.0 eq), Carboxylic Acid Derivative (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Activation: Dissolve the carboxylic acid derivative in DMF under

atmosphere. Add EDC·HCl and HOBt. Stir at -

Coupling: Add 1-Adamantylamine and DIPEA dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Validation (TLC): Monitor reaction progress using 5% MeOH in DCM. Stain with Ninhydrin (for amines) or Iodine.

-

Work-up: Dilute with EtOAc, wash sequentially with 1M HCl, sat.

, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The bulky adamantane group can sometimes hinder nucleophilic attack. Using HOBt/EDC minimizes racemization (if chiral centers exist in the partner molecule) and ensures efficient activation to overcome steric hindrance [3].

Screening: Whole-Cell Patch Clamp for NMDAR Kinetics

Context: To verify "uncompetitive antagonism," one must measure current inhibition at different holding potentials.

Protocol:

-

Cell Preparation: Use HEK293 cells stably expressing GluN1/GluN2B subunits.

-

Solutions:

-

Extracellular: Standard Ringer’s solution with glycine (

) to act as co-agonist. -

Intracellular (Pipette):[2] CsCl-based solution (to block K+ channels) with ATP-Mg.

-

-

Recording Configuration: Establish Giga-ohm seal (>2

); break in to achieve whole-cell mode. -

Voltage Protocol: Clamp membrane potential (

) at -70 mV. -

Agonist Application: Apply Glutamate (

) + Glycine ( -

Antagonist Application: Apply Glutamate + Glycine + Adamantane Derivative (various concentrations). Record steady-state current (

). -

Voltage Dependence Test: Repeat steps 5-6 at varying potentials (-30 mV, -50 mV, +40 mV).

-

Analysis: Plot

vs. Concentration to determine-

Success Criterion: The

should decrease (potency increases) as the cell is hyperpolarized (more negative), confirming the drug binds deep within the channel pore (voltage-dependent block) [4].

-

Screening Workflow Diagram

Caption: Sequential screening workflow to filter for safe, voltage-dependent NMDAR antagonists.

Clinical & Preclinical Landscape

While Memantine remains the gold standard, the field is shifting toward Multi-Target Directed Ligands (MTDLs) .

-

Challenge: Pure NMDAR antagonists often fail to halt disease progression because they only address symptoms (excitotoxicity) rather than upstream pathology (protein misfolding).

-

Solution: Hybrids like Benzohomoadamantane-chlorotacrine target AChE (to boost cognition) and NMDAR (neuroprotection) simultaneously.

-

Emerging Trend: Sigma-1 agonists (e.g., ANAVEX 2-73) utilize the adamantane core to modulate ER stress, showing promise in restoring proteostasis, a critical failure in Alzheimer's and Parkinson's [5].

References

-

Parsons, C. G., et al. (2007).[1] "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology. Link

-

Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link

-

BenchChem. (2024). "Adamantane Derivatives: A Comprehensive Technical Guide for Researchers." BenchChem Technical Resources. Link

-

Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine."[3] Journal of Neurophysiology. Link

-

Maurice, T., & Goguadze, N. (2017). "Sigma-1 receptor agonists as a protective strategy against neurodegenerative diseases."[4] Neural Regeneration Research. Link

Sources

Technical Profile: 1-(1-Adamantyl)propan-1-amine Hydrochloride

Topic: 1-(1-Adamantyl)propan-1-amine Hydrochloride Salt Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1-Adamantyl)propan-1-amine hydrochloride (often referred to in literature as an alkyl homologue of Rimantadine or by the trade name Adapromine in specific isomeric contexts) represents a critical evolution in the adamantane class of antivirals. Structurally distinct from Amantadine (1-adamantylamine) and Rimantadine (1-(1-adamantyl)ethanamine) by the extension of the alkyl side chain to a propyl group, this compound exhibits enhanced lipophilicity and a broader spectrum of antiviral activity, including efficacy against certain Influenza B strains where its predecessors fail. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and pharmacological mechanisms, serving as a foundational reference for experimental application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a bulky, lipophilic adamantane cage attached to a propyl amine chain. The steric bulk of the adamantane moiety is central to its ability to occlude viral ion channels.

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 1-(1-Adamantyl)propan-1-amine hydrochloride |

| Synonyms | |

| CAS Number | 1483-12-1 (Salt); 60196-90-9 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 229.79 g/mol (HCl Salt); 193.33 g/mol (Base) |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~278°C (Decomposes) |

| Solubility | Soluble in water, ethanol, and DMSO; sparingly soluble in non-polar solvents.[1][2] |

| pKa | ~10.5 (Estimated for primary amine) |

| SMILES | CCC(C12CC3CC(C1)CC(C3)C2)N.Cl |

Synthesis & Manufacturing Architecture

The synthesis of 1-(1-Adamantyl)propan-1-amine requires precise control to prevent over-alkylation or ring rearrangement. The most robust route involves the formation of an intermediate ketone followed by reductive amination.

Synthesis Pathway Overview

The process begins with 1-adamantanecarboxylic acid, converted to its acid chloride, then alkylated to the ethyl ketone, and finally aminated.

Figure 1: Step-wise synthesis pathway from adamantane precursors to the final amine salt.

Critical Synthetic Considerations

-

Ketone Formation (Grignard Control): Direct reaction of the acid chloride with ethylmagnesium bromide (EtMgBr) can lead to the tertiary alcohol (double addition). To prevent this, a catalyst such as Manganese(II) chloride (MnCl2) is employed to form an organomanganese species that is less reactive toward the ketone product, halting the reaction at the ketone stage [1].

-

Reductive Amination: The conversion of the ketone to the amine can be achieved via the Leuckart reaction (formic acid/ammonium formate) or by forming an oxime followed by reduction with Lithium Aluminum Hydride (LiAlH4). The LiAlH4 route generally yields higher purity for research-grade materials.

Pharmacological Mechanism of Action[9][10]

The pharmacological utility of 1-(1-Adamantyl)propan-1-amine lies in its ability to block the M2 proton channel of the Influenza A virus. This channel is essential for the acidification of the viral interior, a process required for the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1) and subsequent nuclear import.

Mechanism Dynamics

-

Binding Site: The compound binds within the transmembrane pore of the homotetrameric M2 protein.

-

Steric Occlusion: The adamantane cage fits into the hydrophobic pocket of the channel, while the charged ammonium group interacts with key residues (e.g., Ser31, His37), effectively plugging the proton pathway.

-

Lipophilicity Advantage: The propyl chain increases lipophilicity compared to Rimantadine, potentially altering the off-rate kinetics and allowing the drug to access the channel from the lipid bilayer more effectively.

Figure 2: Mechanism of Action illustrating the blockade of the viral M2 proton channel.

Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt from Free Base

Objective: To convert the oily free base amine into a stable, water-soluble crystalline hydrochloride salt for biological assay.

Reagents:

-

1-(1-Adamantyl)propan-1-amine (Free base, oil)

-

Diethyl ether (Anhydrous)

-

HCl (2.0 M solution in diethyl ether)

-

Hexane

Procedure:

-

Dissolution: Dissolve 1.0 g of the free base amine in 10 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.0 M HCl in ether (approx. 3 mL) with vigorous stirring. A white precipitate should form immediately.

-

Verification: Test the supernatant pH using wetted pH paper; ensure it is acidic (pH < 2).

-

Crystallization: Add 5 mL of hexane to complete precipitation. Stir for 15 minutes at 0°C.

-

Filtration: Filter the white solid using a sintered glass funnel. Wash the cake three times with cold ether/hexane (1:1).

-

Drying: Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

-

Yield Check: Weigh the dried solid. Expected yield >90%. Melting point should be verified (~278°C).

Protocol B: In Vitro Plaque Reduction Assay (Influenza A)

Objective: To determine the EC50 of the compound against Influenza A (H1N1).

Workflow:

-

Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates. Grow to 90% confluency.

-

Infection: Wash cells with PBS. Infect with Influenza A virus at an MOI (Multiplicity of Infection) of 0.001 for 1 hour at 37°C.

-

Treatment: Remove inoculum. Overlay cells with agarose media containing serial dilutions of 1-(1-Adamantyl)propan-1-amine HCl (0.1 µM to 100 µM). Include Amantadine as a positive control.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Fixation/Staining: Fix cells with 10% formalin and stain with 0.1% crystal violet.

-

Quantification: Count plaques. Calculate % inhibition relative to virus-only control. Plot dose-response curve to determine EC50.

Safety & Toxicology

-

Hazards: The hydrochloride salt is an irritant to eyes, respiratory system, and skin. The free base is corrosive.

-

Acute Toxicity: While specific LD50 data for the propyl analog is sparse, related compounds (Amantadine) have oral LD50 values in rats ~800 mg/kg. Treat as a potential neurotoxin (CNS stimulation) if ingested.

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

-

Cahiez, G., et al. (2010). "Manganese-catalyzed acylation of organomagnesium reagents." Chemical Reviews, 110(3). Link

-

Davies, W. L., et al. (1964).[3] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862–863.[3] Link

-

PubChem. (n.d.).[4][5] "1-(1-Adamantyl)propan-1-amine."[1][6] National Library of Medicine. Link

-

Biosynth. (2024).[7] "1-(Adamantan-1-yl)propan-1-amine hydrochloride Product Data." Link

-

ChemChart. (2024). "1-(1-Adamantyl)propan-1-amine Properties and Activity." Link

Sources

- 1. 1-(1-adamantyl)propan-1-amine (60196-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. researchgate.net [researchgate.net]

- 3. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(1-Adamantyl)propan-1-ol | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propan-1-amine;propane | C6H17N | CID 20493981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

A Comprehensive Guide to the Two-Step Synthesis of 1-(1-Adamantyl)propan-1-amine for Research and Development

An Application Note for the Synthesis of 1-(1-Adamantyl)propan-1-amine

Abstract

This technical guide provides a detailed, two-step experimental protocol for the synthesis of 1-(1-Adamantyl)propan-1-amine, a valuable building block in medicinal chemistry. The adamantane scaffold is a privileged structure in drug discovery, prized for its unique physicochemical properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional framework.[1][2] These characteristics have led to the development of numerous clinically approved drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[2][3][4] This protocol first outlines the preparation of the key intermediate, 1-(1-adamantyl)propan-1-one, via a Grignard reaction, followed by its conversion to the target primary amine through a Leuckart reductive amination. The causality behind experimental choices, safety considerations, and characterization techniques are thoroughly discussed to ensure reproducibility and success for researchers in the field.

Introduction: The Significance of the Adamantane Moiety

The adamantane cage, a perfectly symmetrical, strain-free tricyclic alkane, has captivated chemists since its discovery.[2][4] Its incorporation into molecular structures can significantly enhance a compound's pharmacokinetic profile by increasing its lipophilicity, which can improve membrane permeability and absorption, distribution, metabolism, and excretion (ADMET) properties.[2] Furthermore, the rigid adamantane group can serve as a robust anchor to orient pharmacophoric elements for optimal interaction with biological targets.[4] Consequently, adamantane derivatives are a cornerstone in the development of therapeutics, from antivirals like Amantadine to neuroprotective agents like Memantine.[3] The synthesis of novel adamantane-containing amines, such as 1-(1-Adamantyl)propan-1-amine, is therefore of great interest for exploring new chemical space in drug discovery programs.

Overall Synthetic Strategy

The synthesis of 1-(1-Adamantyl)propan-1-amine is efficiently achieved in two main stages, starting from the commercially available adamantane-1-carboxylic acid.

-

Step 1: Ketone Formation. Adamantane-1-carboxylic acid is first converted to its corresponding acyl chloride, which is then reacted with a suitable organometallic reagent (ethylmagnesium bromide) to yield the ketone, 1-(1-adamantyl)propan-1-one.

-

Step 2: Reductive Amination. The synthesized ketone undergoes a Leuckart reaction, a classic method for the reductive amination of carbonyl compounds, using ammonium formate as both the ammonia source and the reducing agent to produce the final primary amine.[5][6][7]

Figure 1: Overall synthetic workflow for 1-(1-Adamantyl)propan-1-amine.

Experimental Protocol: Part I - Synthesis of 1-(1-Adamantyl)propan-1-one

This section details the preparation of the ketone intermediate. The conversion of the carboxylic acid to the more reactive acyl chloride is a critical first step to facilitate the subsequent carbon-carbon bond formation with the Grignard reagent.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | 174-176 | - | Irritant |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 79 | Corrosive, Lachrymator |

| Toluene | C₇H₈ | 92.14 | -95 | 111 | Flammable, Toxic |

| Ethylmagnesium bromide (EtMgBr) | C₂H₅BrMg | 133.27 | - | - | Flammable, Corrosive |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | -108.4 | 66 | Flammable, Irritant |

| Hydrochloric acid (HCl), aq. | HCl | 36.46 | - | - | Corrosive |

| Diethyl ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Highly Flammable |

Step-by-Step Procedure

Step 1A: Preparation of Adamantane-1-carbonyl chloride [8]

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (argon or nitrogen).

-

To a suspension of adamantane-1-carboxylic acid (25.0 g, 0.139 mol) in toluene (35 ml), add thionyl chloride (21.5 g, 0.181 mol, 1.3 eq.) dropwise at 70 °C.

-

Stir the reaction mixture at 70 °C for 8 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride and toluene under reduced pressure (azeotropic distillation with toluene is effective).

-

The resulting crude adamantane-1-carbonyl chloride, a pale yellow solid, can be used directly in the next step without further purification.

Step 1B: Grignard Reaction to form 1-(1-Adamantyl)propan-1-one

-

In a separate flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of ethyl bromide to magnesium turnings in anhydrous THF, or use commercially available ethylmagnesium bromide solution (e.g., 1.0 M in THF).

-

Dissolve the crude adamantane-1-carbonyl chloride from the previous step in anhydrous THF (100 mL).

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution (approx. 1.1 equivalents) to the stirred acyl chloride solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(1-adamantyl)propan-1-one[9][10][11][12] by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain a white solid or colorless oil.

Experimental Protocol: Part II - Synthesis of 1-(1-Adamantyl)propan-1-amine

This stage employs the Leuckart reaction, a robust method for converting ketones to amines.[5] The reaction uses ammonium formate, which thermally decomposes to ammonia and formic acid in situ.[13][14] The ammonia forms an imine with the ketone, which is then reduced by the formic acid.[7]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1-(1-Adamantyl)propan-1-one | C₁₃H₂₀O | 192.30 | ~35-40 | - | Irritant |

| Ammonium formate | CH₅NO₂ | 63.06 | 116 | decomposes | Irritant |

| Hydrochloric acid (HCl), conc. | HCl | 36.46 | - | - | Corrosive |

| Sodium hydroxide (NaOH), aq. | NaOH | 40.00 | - | - | Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Toxic, Irritant |

Step-by-Step Procedure

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(1-adamantyl)propan-1-one (10.0 g, 0.052 mol) and ammonium formate (16.4 g, 0.260 mol, 5 eq.).

-

Heat the reaction mixture in an oil bath to 120-130 °C and maintain this temperature for 6-8 hours. The reaction should become a homogenous melt. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 100 mL of concentrated hydrochloric acid to the flask. This step hydrolyzes the intermediate N-formyl derivative and protonates the resulting amine.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

-

Cool the acidic solution and wash with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts.

-

Carefully basify the aqueous layer to pH >12 with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the liberated free amine with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-adamantyl)propan-1-amine as an oil.

-

For purification and stable storage, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain pure 1-(1-adamantyl)propan-1-amine hydrochloride.

Characterization

The identity and purity of the intermediate ketone and the final amine product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the ketone, N-H stretch in the amine).

-

Melting Point: To assess the purity of the final solid hydrochloride salt.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere.

-

Concentrated acids and bases are highly corrosive. Handle with appropriate care, especially during the quenching and workup steps.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 1-(1-Adamantyl)propan-1-amine. The procedure leverages a standard Grignard reaction for ketone synthesis followed by a classical Leuckart reductive amination. By offering clear, step-by-step instructions and explaining the rationale behind the chosen methods, this guide serves as a valuable resource for researchers and drug development professionals aiming to synthesize and explore novel adamantane-based compounds.

References

-

ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF. Retrieved February 18, 2026, from [Link]

-

PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved February 18, 2026, from [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved February 18, 2026, from [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved February 18, 2026, from [Link]

-

IJPSR. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. Retrieved February 18, 2026, from [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Retrieved February 18, 2026, from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved February 18, 2026, from [Link]

-